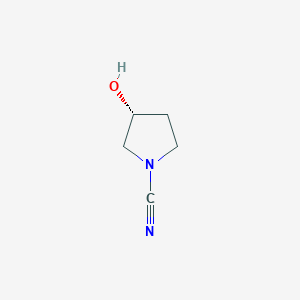

(3R)-3-hydroxypyrrolidine-1-carbonitrile

Description

Overview of Pyrrolidine (B122466) Ring System as Chiral Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif found in numerous natural products, bioactive compounds, and pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) nih.govacs.orgnih.gov. The significant interest in this scaffold stems from several key characteristics that make it an ideal chiral template.

Unlike flat, two-dimensional aromatic systems, the non-planar nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a phenomenon sometimes referred to as "pseudorotation" nih.gov. This molecular complexity, arising from its sp³-hybridized carbon atoms and defined stereocenters, is crucial for achieving high levels of stereocontrol in chemical reactions nih.gov. Consequently, pyrrolidine and its derivatives are extensively utilized as:

Organocatalysts: Chiral pyrrolidines, with the amino acid proline being a foundational example, are central to the field of organocatalysis, efficiently promoting a wide range of enantioselective transformations mdpi.com.

Chiral Ligands: They serve as effective ligands for transition metals, forming catalysts that mediate asymmetric reactions with high selectivity nih.gov.

Chiral Auxiliaries: The pyrrolidine framework can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

The versatility and effectiveness of the pyrrolidine scaffold have driven considerable research into novel and efficient synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines acs.orgmdpi.comacs.org.

| Feature of Pyrrolidine Scaffolds | Significance in Asymmetric Synthesis |

| Chirality | Availability of multiple stereocenters allows for precise control of molecular geometry. |

| sp³-Hybridization | Non-planar, three-dimensional structure is crucial for creating specific chiral environments nih.gov. |

| Functionalization | The ring can be readily substituted at various positions to tune steric and electronic properties. |

| Catalytic Activity | The nitrogen atom can act as a Lewis base or participate in enamine/iminium ion catalysis mdpi.com. |

Importance of Chiral 3-Hydroxypyrrolidines in Advanced Organic Synthesis

Within the broad class of chiral pyrrolidines, 3-hydroxy-substituted derivatives are of particular importance. These compounds represent essential chiral intermediates for the synthesis of a diverse array of pharmaceuticals google.com. The strategic placement of a hydroxyl group at the C-3 position provides a versatile functional handle that can be readily manipulated in subsequent synthetic steps, for instance, through oxidation, etherification, or esterification.

Chiral 3-hydroxypyrrolidines are key building blocks for various classes of therapeutic agents, including:

Antibiotics

Analgesics

Thrombolytic drugs

Antipsychotics google.com

The increasing number of drugs and clinical candidates incorporating this moiety underscores the growing demand for efficient and scalable methods to produce optically pure 3-hydroxypyrrolidines google.com. Research in this area is active, with numerous synthetic approaches being developed, ranging from the chemical modification of naturally occurring chiral molecules to advanced biocatalytic methods, such as the regio- and stereoselective hydroxylation of N-protected pyrrolidines using microorganisms acs.orgnih.govresearchgate.net.

Focus on (3R)-3-hydroxypyrrolidine-1-carbonitrile as a Key Chiral Intermediate

This compound is a specific chiral building block that combines the key features of the 3-hydroxypyrrolidine scaffold with a reactive carbonitrile group. The "(3R)" designation specifies the absolute stereochemistry at the carbon atom bearing the hydroxyl group. The carbonitrile (or cyano) group is attached to the ring's nitrogen atom, replacing the hydrogen.

This particular arrangement of functional groups makes this compound a highly valuable and versatile intermediate in multi-step organic synthesis. The presence of two distinct functional groups allows for selective and orthogonal chemical transformations.

The Hydroxyl Group: Can be oxidized to a ketone, converted into a leaving group for substitution reactions, or protected to allow for chemistry elsewhere in the molecule.

The Carbonitrile Group: Can be reduced to a primary amine (aminomethyl group), hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones.

This dual functionality enables the elaboration of the pyrrolidine core into more complex molecular architectures, making it a sought-after intermediate in medicinal chemistry and drug discovery. Synthetic routes to this compound can be achieved through various established organic reactions, including transformations starting from (3R)-3-hydroxypyrrolidine, which itself can be derived from precursors like L-hydroxyproline.

| Property | Description |

| Chemical Formula | C₅H₈N₂O |

| Stereochemistry | (R)-configuration at the C-3 position |

| Key Functional Groups | Secondary Alcohol (-OH), Nitrile (-C≡N) |

| Primary Role | Chiral intermediate for the synthesis of complex molecules |

| Synthetic Utility | Allows for diverse and selective modifications at both the hydroxyl and carbonitrile sites. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1689881-86-4 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(3R)-3-hydroxypyrrolidine-1-carbonitrile |

InChI |

InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m1/s1 |

InChI Key |

DZPZUQDKKCYRAB-RXMQYKEDSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)C#N |

Canonical SMILES |

C1CN(CC1O)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 3r 3 Hydroxypyrrolidine 1 Carbonitrile Scaffold

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the pyrrolidine (B122466) ring is a key site for various chemical modifications, including oxidation and derivatization through esterification.

Oxidation Reactions

The oxidation of the hydroxyl group in (3R)-3-hydroxypyrrolidine-1-carbonitrile to a ketone functionality provides a valuable intermediate for further synthetic elaborations. While specific literature on the oxidation of this exact compound is limited, analogous transformations on similar N-substituted 3-hydroxypyrrolidine derivatives are well-documented. Commonly employed oxidizing agents for such transformations include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), and milder, more selective methods like Swern oxidation or Dess-Martin periodinane oxidation.

These reactions typically proceed under anhydrous conditions to afford the corresponding (R)-3-oxopyrrolidine-1-carbonitrile. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions involving other functional groups in the molecule.

| Oxidizing Agent | Typical Solvent(s) | General Reaction Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, anhydrous | (R)-3-oxopyrrolidine-1-carbonitrile |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM) | Low temperature (-78 °C to room temperature), anhydrous | (R)-3-oxopyrrolidine-1-carbonitrile |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature, anhydrous | (R)-3-oxopyrrolidine-1-carbonitrile |

Derivatization via Esterification

Esterification of the hydroxyl group is a common strategy to introduce a variety of functional groups or protecting groups. This can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions.

For instance, reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding ester. Similarly, esterification can be accomplished using a carboxylic acid and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or through acid-catalyzed esterification with an excess of the carboxylic acid. A patent for the preparation of (S)-3-hydroxypyrrolidine hydrochloride describes a Mitsunobu reaction to form an ester with benzoic acid, which proceeds with inversion of configuration. google.com

| Reagent | Catalyst/Base | Typical Solvent(s) | Product Example |

| Benzoyl chloride | Pyridine | Dichloromethane (DCM) | (3R)-1-cyanopyrrolidin-3-yl benzoate |

| Acetic anhydride | Pyridine, DMAP | Dichloromethane (DCM) | (3R)-1-cyanopyrrolidin-3-yl acetate |

| Benzoic acid | Triphenylphosphine, DIAD | Organic solvent | (3S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl benzoate |

Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be converted into other important functionalities, such as carboxylic acid derivatives and amines.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid with heating, will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. This initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. This also proceeds through an amide intermediate to ultimately form the carboxylate salt, which can then be neutralized to the free carboxylic acid. A Chinese patent describes the hydrolysis of an ester bond on a similar pyrrolidine scaffold using sodium hydroxide in methanol. google.com

| Conditions | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq), Δ | Amide | (3R)-3-hydroxypyrrolidine-1-carboxylic acid |

| Basic Hydrolysis | NaOH (aq) or KOH (aq), Δ | Amide | Sodium (3R)-3-hydroxypyrrolidinoate-1-carboxylate |

Reduction to Amine Derivatives

Reduction of the nitrile group provides access to primary amines, which are valuable intermediates in medicinal chemistry. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) is a common and efficient method. These reactions are typically carried out under a hydrogen atmosphere. google.com

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used for the reduction of nitriles to primary amines. google.com Care must be taken with LiAlH₄ due to its high reactivity.

| Reducing Agent | Catalyst/Solvent | General Reaction Conditions | Product |

| Hydrogen (H₂) | Raney Ni, Pd/C, or PtO₂ in Methanol or Ethanol | Hydrogen pressure, room or elevated temp. | (3R)-3-hydroxy-1-(aminomethyl)pyrrolidine |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, inert atmosphere | (3R)-3-hydroxy-1-(aminomethyl)pyrrolidine |

Reactions at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in (3R)-3-hydroxypyrrolidine, after potential removal of the cyano group, is nucleophilic and can participate in various bond-forming reactions. Direct derivatization of the pyrrolidine nitrogen can be competitive with reactions at the hydroxyl group. google.com Therefore, protection of the hydroxyl group is often necessary to achieve selective N-functionalization.

Common reactions at the pyrrolidine nitrogen include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the deprotected pyrrolidine with an alkyl halide in the presence of a base. N-acylation can be performed using an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base. A patent describes the N-derivatization of a chiral 3-hydroxypyrrolidine with a substrate susceptible to nucleophilic attack. google.com

| Reaction Type | Reagent | Base | Product Example |

| N-Alkylation | Methyl iodide | Potassium carbonate | (3R)-1-methylpyrrolidin-3-ol |

| N-Acylation | Acetyl chloride | Triethylamine | 1-((3R)-3-hydroxypyrrolidin-1-yl)ethan-1-one |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation and N-acylation of the N-cyano-pyrrolidine nitrogen are challenging due to its diminished nucleophilicity. Standard alkylating and acylating agents often fail to react under typical conditions. However, the cyanamide (B42294) group can participate in addition reactions across the carbon-nitrogen triple bond.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of N-cyanopyrrolidines in general suggests that transformations often involve the cyano group itself rather than a simple substitution at the nitrogen. For instance, N-cyano compounds can undergo cycloaddition reactions.

Further research is required to fully elucidate the scope and limitations of N-alkylation and N-acylation reactions on this specific scaffold. The development of novel synthetic methodologies that can overcome the inherent low reactivity of the cyanamide nitrogen would be of great value to the chemical community.

Table 1: Representative N-Functionalization Reactions of Pyrrolidine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Pyrrolidine | Applicable to the parent (3R)-3-hydroxypyrrolidine after removal of the cyano group. |

| Acylation | Acyl Chloride, Base (e.g., Triethylamine) | N-Acyl Pyrrolidine | Applicable to the parent (3R)-3-hydroxypyrrolidine after removal of the cyano group. |

This table illustrates general reactions for the parent pyrrolidine and not the N-cyano derivative, highlighting the need for specific methodologies for the title compound.

Selective N-Deprotection Strategies

The term "N-deprotection" in the context of an N-cyano group is nuanced, as the cyano group is not a traditional protecting group. Its removal or conversion to a different functional group is more accurately described as a chemical transformation. The robust nature of the N-cyano bond requires specific and often harsh conditions for its cleavage or modification.

Two primary strategies for the transformation of the N-cyano group are hydrolysis and reduction.

Hydrolysis: Acidic or basic hydrolysis of the cyanamide can lead to the corresponding secondary amine, (3R)-3-hydroxypyrrolidine. This process typically requires strong acids or bases and elevated temperatures. The reaction proceeds through the initial formation of an N-carbamoyl derivative (urea) which is then further hydrolyzed.

Reduction: The cyano group can be reduced to an N-methyl group. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a pathway to N-methyl-(3R)-3-hydroxypyrrolidine.

The choice of method for the removal or transformation of the N-cyano group would depend on the desired final product and the compatibility of the reagents with the hydroxyl group at the C3 position.

Table 2: Potential N-Cyano Group Transformations

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | (3R)-3-hydroxypyrrolidine |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | (3R)-N-methyl-3-hydroxypyrrolidine |

These are general strategies for N-cyanamide transformations and would require optimization for the specific substrate.

Stereochemical Stability and Chirality Retention Studies

A paramount concern in the chemical manipulation of chiral molecules is the preservation of their stereochemical integrity. For this compound, it is crucial to understand if the reaction conditions employed for its transformation could lead to racemization or epimerization at the C3 stereocenter.

The stereocenter at the C3 position is relatively remote from the primary site of reactivity, the N-cyano group. Therefore, reactions that directly involve the nitrogen atom are unlikely to affect the stereochemistry at C3, provided that the reaction conditions are not sufficiently harsh to induce epimerization.

Studies on related 3-hydroxypyrrolidine derivatives have shown that the pyrrolidine ring is conformationally flexible, existing in various envelope and twisted conformations. The stability of these conformers can be influenced by the substituents on the ring. However, for reactions occurring at the nitrogen, the energy barrier for inversion at the C3 carbon is generally high, and chirality is expected to be retained under standard synthetic transformations.

It is important to note that reactions involving the hydroxyl group at C3, such as oxidation to a ketone followed by reduction, could potentially lead to a loss of stereochemical information if not performed with stereoselective reagents. However, for the N-alkylation, N-acylation, and N-deprotection reactions discussed, the primary focus is on the nitrogen center, and the chirality at C3 is expected to be preserved.

Computational Chemistry and Mechanistic Insights into 3r 3 Hydroxypyrrolidine 1 Carbonitrile Synthesis and Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. In the context of synthesizing (3R)-3-hydroxypyrrolidine-1-carbonitrile, DFT calculations are instrumental in elucidating reaction pathways and characterizing transition states.

Detailed DFT studies on the synthesis of substituted pyrrolidines have provided a foundational understanding applicable to this compound. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory were employed to explore the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine. nih.gov Such studies can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. The calculations revealed that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. nih.gov

The following table illustrates hypothetical DFT-calculated energy barriers for key steps in a proposed synthesis of a substituted pyrrolidine (B122466), showcasing the type of data generated in such studies.

| Reaction Step | Transition State | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Solvated |

| Nucleophilic Attack | TS1 | 15.2 | 12.5 |

| Ring Closure | TS2 | 10.8 | 9.1 |

| Proton Transfer | TS3 | 5.4 | 3.7 |

This table is illustrative and based on typical values from DFT studies on similar heterocyclic ring formations.

Molecular Modeling of Stereoselectivity in Asymmetric Transformations

The synthesis of a specific enantiomer, such as this compound, necessitates a deep understanding of the factors governing stereoselectivity. Molecular modeling provides a lens through which the origins of stereocontrol in asymmetric transformations can be scrutinized.

Computational studies on the stereoselective synthesis of substituted pyrrolidines, for instance via the tandem aza-Cope–Mannich reaction, aim to delineate the energy profiles for the formation of different stereoisomers. acs.org By comparing the activation barriers for the key steps leading to different products, researchers can predict which stereoisomer will be preferentially formed. These models can account for the influence of catalysts, substituents on the starting materials, and reaction conditions. acs.org

For example, investigations into the role of a chiral Lewis acid catalyst in aza-Cope-Mannich reactions have shown that the stereoselectivity can be dependent on the presence of bulky substituents on the oxazolidine (B1195125) substrate. acs.org Molecular modeling can reveal the non-covalent interactions between the substrate, catalyst, and any reagents that stabilize the transition state leading to the desired enantiomer.

In the context of biocatalytic synthesis, molecular modeling can be used to understand how an enzyme's active site directs the stereochemical outcome of a reaction. For the enzymatic intramolecular C(sp³)–H amination to form chiral pyrrolidines, DFT calculations have suggested that the selectivity is controlled by the binding pose of the substrate within the enzyme's active site. nih.gov

Below is an example of a data table that could be generated from molecular modeling studies, comparing the transition state energies for the formation of (R) and (S) enantiomers in a key synthetic step.

| Transition State | Enantiomer Formed | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | R | 0.0 | >99 |

| TS-S | S | 2.5 |

This table is a representative example based on computational studies of asymmetric synthesis.

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. The specific conformation of the ring in this compound can significantly influence its biological activity and reactivity. Conformational analysis through computational methods helps to identify the most stable conformations and the energy barriers between them.

The pyrrolidine ring typically adopts two predominant puckered forms, known as the "UP" and "DOWN" (or endo and exo) conformations. nih.govresearchgate.net In these conformations, four of the five ring atoms are roughly coplanar, while the fifth atom is out of the plane. The position of this out-of-plane atom relative to other substituents determines the specific conformation.

Computational studies, often employing DFT or Møller–Plesset perturbation theory (MP2), can be used to calculate the potential energy surface of the pyrrolidine ring as a function of its puckering coordinates. biorxiv.org These calculations can reveal the relative energies of the different conformers. For substituted prolines, it has been shown that the presence and stereochemistry of substituents, such as fluorine, can significantly influence the preferred ring pucker. biorxiv.org For instance, in proteins, 89% of cis-proline residues exhibit the DOWN pucker. nih.govresearchgate.net

The relative energies of different conformers of a substituted pyrrolidine, as could be determined by computational analysis, are presented in the table below.

| Conformer | Puckering | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Cγ-endo (DOWN) | 0.00 | 75.3 |

| 2 | Cγ-exo (UP) | 0.85 | 24.7 |

This data is illustrative and based on computational studies of substituted prolines. biorxiv.org

Ligand-Protein Interaction Modeling in Biocatalytic Processes

Biocatalysis offers a green and highly selective route to chiral molecules like this compound. Understanding the interactions between the substrate or intermediate and the enzyme's active site is crucial for optimizing these processes. Ligand-protein interaction modeling, including molecular docking and molecular dynamics (MD) simulations, provides atomic-level insights into these interactions.

The biocatalytic synthesis of chiral pyrrolidines can be achieved through various enzymatic reactions, such as hydroxylation or amination. nih.govresearchgate.net For example, the regio- and stereoselective hydroxylation of N-protected pyrrolidines has been accomplished using the biocatalyst Sphingomonas sp. HXN-200. researchgate.net Molecular docking can be used to predict the binding mode of a substrate within the active site of the hydroxylating enzyme, likely a cytochrome P450 monooxygenase. These models can identify key amino acid residues involved in substrate recognition and catalysis.

Following docking, MD simulations can be performed to study the dynamic behavior of the enzyme-substrate complex. These simulations can reveal how the protein's flexibility influences substrate binding and the catalytic process. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the enzymatic reaction itself, providing detailed information about the transition state and reaction mechanism within the protein environment. rsc.org For instance, multiscale simulations of a P450-catalyzed amination of a pyrrolidine derivative revealed that the enzymatic transformation involves hydroxylation of a C-H bond, followed by non-enzymatic dehydration and C-N coupling in the aqueous solution. rsc.org

The table below summarizes the types of interactions that can be modeled between a pyrrolidine substrate and an enzyme active site.

| Interaction Type | Key Amino Acid Residues | Substrate Moiety Involved |

| Hydrogen Bonding | Ser, Thr, Tyr | Hydroxyl group, Nitrile group |

| Hydrophobic Interactions | Leu, Val, Ile, Phe | Pyrrolidine ring |

| van der Waals Contacts | Ala, Gly | Entire substrate |

This table provides a generalized overview of potential interactions that would be identified through molecular modeling.

Applications of 3r 3 Hydroxypyrrolidine 1 Carbonitrile As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Natural Product Synthesis

The synthesis of natural products often requires precise control over stereochemistry, making chiral building blocks like (3R)-3-hydroxypyrrolidine-1-carbonitrile indispensable. Its pyrrolidine (B122466) core is a common motif in many biologically active alkaloids.

This compound is a key intermediate in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are known for their diverse biological activities, including potent glycosidase inhibition. kib.ac.cnnih.gov The synthesis of these bicyclic structures often involves the elaboration of the pyrrolidine ring and subsequent cyclization reactions. For instance, the synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, and its stereoisomers has been accomplished using strategies that could conceptually start from derivatives of 3-hydroxypyrrolidine. kib.ac.cnnih.gov These alkaloids are of significant interest due to their potential as antiviral and antiretroviral agents. kib.ac.cnnih.gov

Indolizidine alkaloids have also been synthesized from chiral precursors, highlighting the importance of stereocontrolled methods in achieving the desired natural product. nih.govrsc.org The rhodium-catalyzed hydroformylation of N-allylpyrroles represents one such advanced strategy for constructing the indolizidine core. nih.gov

| Alkaloid Class | Key Synthetic Strategy | Biological Relevance | Reference |

|---|---|---|---|

| Pyrrolizidine Alkaloids (e.g., Alexine) | Elaboration of a chiral pyrrolidine precursor and subsequent cyclization. | Glycosidase inhibitors, antiviral, and antiretroviral activities. | kib.ac.cnnih.gov |

| Indolizidine Alkaloids | Stereocontrolled cyclization strategies, such as rhodium-catalyzed hydroformylation. | Wide range of pharmacological properties. | nih.govjbclinpharm.org |

Precursor for Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids (npAAs) are crucial components in the development of novel peptide-based therapeutics and probes for chemical biology. This compound can be elaborated into various npAAs, which can then be incorporated into peptides to enhance their stability, conformational properties, and biological activity. wikipedia.orgfrontiersin.org

The pyrrolidine ring of the starting material provides a constrained scaffold that can mimic the turns and loops of natural peptides. These peptidomimetics are designed to interact with biological targets with high affinity and specificity. The synthesis of such molecules often involves the modification of the hydroxyl and cyano groups to introduce different side chains and functionalities. nih.govnih.gov

Construction of Bioactive Scaffolds and Drug-like Molecules

The inherent drug-like properties of the pyrrolidine ring make this compound an attractive starting point for the construction of bioactive scaffolds. mdpi.comnih.gov These scaffolds can be further functionalized to target a variety of biological systems.

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. For example, derivatives of 3-hydroxypyrrolidine have been investigated as inhibitors of α-glucosidase. nih.govresearchgate.net The stereochemistry of the hydroxyl group is often critical for potent and selective inhibition. Pyrrolizidine alkaloids derived from pyrrolidine precursors are also known for their potent glycosidase inhibitory activity. kib.ac.cnnih.gov

More recently, the pyrrolidine scaffold has been incorporated into inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral replication cycle. nih.govresearchgate.netnih.gov The design of these inhibitors often involves creating peptidomimetic structures that fit into the active site of the protease. dovepress.com

| Enzyme Target | Type of Inhibition | Significance | Reference |

|---|---|---|---|

| α-Glucosidase | Mixed-type, predominantly competitive | Potential for diabetes treatment. | nih.gov |

| Glycosidases | Competitive | Antiviral and potential for lysosomal storage disorder treatment. | kib.ac.cnresearchgate.netnih.gov |

| SARS-CoV-2 3CLpro | Competitive | Antiviral for COVID-19 treatment. | nih.govresearchgate.netnih.govdovepress.com |

Chiral 3-hydroxypyrrolidine and its derivatives are essential intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, analgesics, and antipsychotics. google.comnbinno.comgoogle.com The demand for optically pure 3-hydroxypyrrolidine highlights its importance in the pharmaceutical industry. The development of efficient synthetic routes to these intermediates is a key area of research. google.com

In the agrochemical sector, the unique structural features of pyrrolidine derivatives can be exploited to develop new pesticides and herbicides with improved efficacy and selectivity.

Development of Chiral Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. mdpi.com The development of new chiral ligands is crucial for advancing the field of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds for various applications.

Future Directions and Emerging Methodologies in the Research of 3r 3 Hydroxypyrrolidine 1 Carbonitrile

Design of Novel Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of highly substituted, stereochemically complex pyrrolidine (B122466) rings is a central challenge in organic chemistry. Future research into the synthesis of (3R)-3-hydroxypyrrolidine-1-carbonitrile is geared towards overcoming the limitations of existing multi-step procedures which can suffer from low yields and the need for hazardous reagents. google.comgoogle.com The development of novel catalytic systems that can forge the chiral pyrrolidine core with high control over both enantioselectivity and diastereoselectivity is a primary objective.

Emerging strategies are likely to focus on:

Asymmetric C-H Functionalization: Direct, stereoselective functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future pathways may involve transition-metal catalysts (e.g., rhodium, palladium, iron) with bespoke chiral ligands to induce asymmetry in intramolecular cyclization reactions, thereby forming the pyrrolidine ring and installing the hydroxyl group in a single, highly controlled step. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Future methods could employ chiral amines, phosphoric acids, or prolinol derivatives to catalyze key bond-forming reactions, such as Michael additions or Mannich reactions, that construct the pyrrolidine backbone with high enantiomeric excess.

Diastereoselective Approaches: For derivatives of this compound with additional stereocenters, developing diastereoselective methods is crucial. Strategies may rely on substrate control, where existing chirality in the starting material directs the stereochemical outcome of subsequent transformations, or reagent control, using chiral reagents that selectively form one diastereomer over others. nsf.govresearchgate.net For instance, diastereoselective enolate hydroxylation has been successfully used to synthesize related hydroxypiperazic acid residues and could be adapted for pyrrolidine systems. nsf.govresearchgate.net

| Approach | Core Principle | Potential Advantage for this compound Synthesis | Key Challenge |

|---|---|---|---|

| Asymmetric C-H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds using a chiral catalyst. | Reduces step count; increases atom economy. | Achieving high selectivity for the target C-H bond. |

| Organocatalysis | Use of metal-free, small organic molecules to induce enantioselectivity. | Lower toxicity, air/moisture stability, lower cost. | Catalyst loading and turnover frequency can be suboptimal. |

| Diastereoselective Synthesis | Control of stereochemistry at a new chiral center relative to an existing one. | Enables synthesis of complex analogues with multiple stereocenters. | Requires careful design of substrates or reagents. |

Exploration of Advanced Biocatalytic Systems for Enhanced Efficiency

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The future of this compound production is set to be significantly influenced by advancements in this field. nih.gov

A particularly promising area is the development of "new-to-nature" enzymatic reactions. nih.govacs.org Researchers have successfully engineered cytochrome P450 enzymes, creating variants like P411, that can catalyze abiological reactions such as intramolecular C(sp³)–H amination. nih.govacs.orgescholarship.org This method allows for the construction of chiral pyrrolidines from simple azide (B81097) precursors with high efficiency and enantioselectivity (up to 99:1 er). nih.govacs.org Applying this biocatalytic platform could provide a direct and sustainable route to chiral pyrrolidine intermediates. nih.govwilddata.cn

Further research will focus on:

Directed Evolution: This technique involves iteratively mutating an enzyme and screening for improved properties. Directed evolution can be used to create bespoke enzyme variants specifically tailored for the synthesis of this compound, optimizing for yield, selectivity, and stability under industrial process conditions. nih.govresearchgate.netescholarship.org

Enzyme Immobilization: Immobilizing enzymes on solid supports enhances their stability and allows for their reuse over multiple reaction cycles, which is crucial for reducing costs in large-scale production. nih.gov

Enzymatic Cascades: Combining multiple enzymes in a one-pot reaction can create highly efficient synthetic cascades where the product of one enzyme is the substrate for the next. nih.govacs.org This approach mimics nature's biosynthetic pathways and can be used to build complex molecules from simple starting materials with minimal waste.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis. chiralpedia.comnumberanalytics.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that can accelerate the discovery and optimization of synthetic routes to this compound. rsc.orgchemcopilot.com

Key applications include:

Reaction Outcome Prediction: ML models can predict the products, yields, and enantioselectivity of a reaction based on the starting materials, reagents, and conditions. rsc.orgnih.goveurekalert.org This allows chemists to screen thousands of potential reactions in silico, saving significant time and resources by focusing experimental efforts on the most promising candidates. chemcopilot.com

Catalyst Design: AI can assist in the design of new catalysts by exploring vast chemical spaces to identify novel ligand scaffolds or organocatalysts with enhanced activity and selectivity for a specific transformation. chiralpedia.comnumberanalytics.com

Retrosynthesis Planning: AI-powered tools can propose multiple synthetic routes to a target molecule, breaking it down into simpler, commercially available precursors. This helps chemists devise more efficient and innovative synthetic strategies. nih.gov

Process Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, solvent, concentration) to maximize yield and stereoselectivity, a task that is often time-consuming and complex to perform through traditional experimentation. numberanalytics.comnih.gov

| Workflow Stage | Traditional Approach | AI/ML-Enhanced Approach |

|---|---|---|

| Route Design | Manual literature search and expert intuition. | Automated retrosynthesis suggestions from AI platforms. nih.gov |

| Catalyst Selection | Screening of known catalyst families. | In silico screening and design of novel catalysts. chiralpedia.com |

| Reaction Prediction | Based on established mechanistic principles. | Quantitative prediction of yield and selectivity by ML models. rsc.orgeurekalert.org |

| Condition Optimization | One-factor-at-a-time or Design of Experiments (DoE). | Algorithmic recommendation of optimal conditions. numberanalytics.com |

Expansion of Synthetic Utility in Complex Molecule Construction and Materials Science

While this compound is a valuable building block, its full potential remains to be explored. Future research will likely expand its utility beyond its current role as a pharmaceutical intermediate.

In complex molecule construction, the nitrile and hydroxyl functional groups offer versatile handles for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, enabling its incorporation into a wide array of complex scaffolds, such as alkaloids, polyketides, and non-ribosomal peptides. The hydroxyl group provides a site for etherification, esterification, or substitution, allowing for the fine-tuning of a molecule's physicochemical properties.

The application of this compound in materials science is a nascent but promising field. The rigid, chiral pyrrolidine core could be incorporated into polymer backbones to create novel materials with unique properties:

Chiral Polymers: Polymers containing this chiral unit could be used as stationary phases for chiral chromatography, for enantioselective separations, or as components in asymmetric catalysis.

Functional Materials: The inherent polarity and hydrogen-bonding capabilities of the hydroxyl group could be exploited to create materials with specific surface properties, for use in sensors or advanced coatings.

Further investigation is required to fully realize these possibilities, but the unique stereochemical and functional group profile of this compound makes it an attractive candidate for the development of next-generation complex molecules and functional materials.

Q & A

Q. What are the recommended synthetic routes for (3R)-3-hydroxypyrrolidine-1-carbonitrile, and how can stereoselectivity be optimized?

The synthesis of this compound typically involves cyclization of appropriately functionalized precursors or resolution of racemic mixtures. Key strategies include:

- Chiral Auxiliary Use : Introducing chiral catalysts (e.g., Rh or Ru complexes) during hydrogenation to control the (3R) configuration .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates to isolate the desired enantiomer .

- Protecting Group Strategies : Temporary protection of the hydroxyl group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during nitrile formation .

Optimization requires monitoring enantiomeric excess (ee) via chiral HPLC or NMR spectroscopy with chiral shift reagents.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (3R) configuration, as demonstrated for structurally related pyrrolidine derivatives .

- NMR Spectroscopy : Use of NOE (Nuclear Overhauser Effect) experiments to analyze spatial proximity of protons adjacent to the chiral center .

- Optical Rotation : Comparison of experimental specific rotation values with literature data for (3R)-configured analogs .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurements) to identify potential targets .

- Cellular Uptake Studies : Radiolabel the compound with tritium or use fluorescent tags to assess permeability across cell membranes .

- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Stereochemical Purity Verification : Re-analyze samples via chiral HPLC to rule out contamination by the (3S) enantiomer, which may exhibit divergent activity .

- Assay Reprodubility Checks : Validate protocols using positive controls (e.g., known kinase inhibitors) and standardized cell lines to minimize variability .

- Metabolic Stability Analysis : Investigate hepatic metabolism using microsomal assays to determine if rapid degradation explains inconsistent in vivo results .

Q. What strategies enable functionalization of this compound for SAR studies?

- Cross-Coupling Reactions : Introduce aryl/heteroaryl groups at the pyrrolidine nitrogen via Buchwald-Hartwig amination or Ullmann coupling .

- Hydroxyl Group Derivatization : Convert the hydroxyl to a leaving group (e.g., mesylate) for nucleophilic substitution with amines or thiols .

- Nitrile Conversion : Transform the nitrile into amides or tetrazoles using click chemistry or hydrolysis under acidic conditions .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Molecular Docking : Utilize crystal structures of target enzymes (e.g., HIV protease) to predict binding modes, leveraging the compound’s rigid pyrrolidine scaffold .

- QM/MM Simulations : Study reaction mechanisms (e.g., enzyme-substrate interactions) to optimize inhibitor potency .

- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties and prioritize derivatives for synthesis .

Q. What are the critical storage and handling protocols for this compound?

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in catalytic processes?

- Isotopic Labeling : Incorporate deuterium at the hydroxyl group to track hydrogen bonding interactions in transition states via kinetic isotope effects (KIEs) .

- Stopped-Flow Spectroscopy : Monitor rapid intermediate formation during enzyme inhibition .

- DFT Calculations : Model reaction pathways to identify rate-determining steps and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.